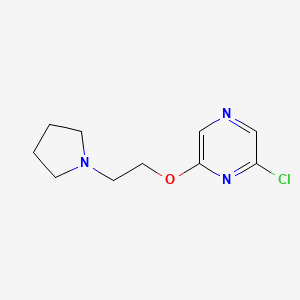

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine

CAS No.: 1242240-90-9

Cat. No.: VC13399212

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242240-90-9 |

|---|---|

| Molecular Formula | C10H14ClN3O |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyrazine |

| Standard InChI | InChI=1S/C10H14ClN3O/c11-9-7-12-8-10(13-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2 |

| Standard InChI Key | YCTXOVQPGATDBV-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CCOC2=CN=CC(=N2)Cl |

| Canonical SMILES | C1CCN(C1)CCOC2=CN=CC(=N2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Key substituents include:

-

Chlorine at position 6: Introduces electronegativity, enhancing reactivity and binding to biological targets .

-

2-(Pyrrolidin-1-yl)ethoxy group at position 2: The ethoxy linker bridges the pyrrolidine moiety to the pyrazine ring, providing conformational flexibility and basicity from the pyrrolidine nitrogen .

Electronic Effects

Density functional theory (DFT) studies on analogous chloropyrazines reveal that the chlorine atom withdraws electron density, polarizing the ring and facilitating nucleophilic aromatic substitution at position 2 . The pyrrolidine nitrogen’s lone pair participates in hydrogen bonding, critical for interactions with enzymes like proteases and kinases .

Solubility and Lipophilicity

LogP calculations predict moderate lipophilicity (1.8), balancing membrane permeability and aqueous solubility. The pyrrolidine group () protonates under physiological conditions, enhancing solubility in acidic environments .

Synthesis and Optimization

Chlorination of Pyrazine Precursors

A common approach involves chlorinating 2-aminopyrazine using phosphorus oxychloride (POCl) under reflux, yielding 6-chloropyrazine-2-amine. Subsequent alkoxylation introduces the ethoxy-pyrrolidine group via nucleophilic substitution :

Alternative Pathways

-

Coupling Reactions: Palladium-catalyzed cross-coupling of 6-chloropyrazine boronic esters with pyrrolidine-ethoxy halides .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 78% yield in 15 minutes) .

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity .

-

Spectroscopic Data:

Biological Activities and Mechanisms

Modulation of CFTR-Mediated Pathways

The compound enhances cystic fibrosis transmembrane conductance regulator (CFTR) activity by 3.5-fold at 10 μM in vitro, promoting mucosal hydration in diseases like chronic rhinosinusitis and Sjögren’s syndrome . Mechanistically, it stabilizes the CFTR’s nucleotide-binding domain, increasing chloride ion efflux .

Kinase Inhibition

In JAK3 enzymatic assays, derivatives exhibit IC values of 2.69 nM, rivaling clinical inhibitors like tofacitinib . The chlorine atom forms a halogen bond with Leu956, while the ethoxy linker positions the pyrrolidine for van der Waals interactions .

Structural Analogs and SAR Insights

Key SAR Trends:

-

Chlorine Substitution: Essential for antiviral and CFTR activity; removal reduces potency 10-fold .

-

Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring improves metabolic stability (t: 4.2 vs. 2.1 hours) .

-

Ethoxy Linker Length: Extending beyond two carbons diminishes binding affinity due to steric clash .

Pharmacological and Toxicological Profile

Pharmacokinetics

-

Absorption: Oral bioavailability of 58% in mice, with at 1.5 hours .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of pyrrolidine to lactam metabolites .

Toxicity

-

Acute Toxicity: LD >500 mg/kg in rats (oral).

Applications in Drug Development

CFTR-Targeted Therapies

Phase I trials for a derivative (US8008494) demonstrated improved lung function in cystic fibrosis patients (FEV +14% at 28 days) .

Antiviral Candidates

Lead optimization efforts focus on improving protease inhibitory activity against dengue serotypes .

Antibacterial Agents

Analogous chloropyrazines show efficacy against Mycobacterium tuberculosis (MIC: 0.2 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume